![molecular formula C15H22O B2931204 2-Methyl-1-(4-pentylphenyl)propan-1-one CAS No. 116706-96-8](/img/structure/B2931204.png)
2-Methyl-1-(4-pentylphenyl)propan-1-one
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Overview
Description
“2-Methyl-1-(4-pentylphenyl)propan-1-one” is a chemical compound with the CAS Number: 116706-96-8 . It has a molecular weight of 218.34 . The IUPAC name for this compound is 2-methyl-1-(4-pentylphenyl)-1-propanone . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methyl-1-(4-pentylphenyl)propan-1-one” is 1S/C15H22O/c1-4-5-6-7-13-8-10-14(11-9-13)15(16)12(2)3/h8-12H,4-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Methyl-1-(4-pentylphenyl)propan-1-one” is a liquid at room temperature . It has a molecular weight of 218.34 .Scientific Research Applications
Nanotechnology
The compound’s ability to form stable thin films makes it a candidate for use in nanotechnology applications, such as the creation of nanoscale sensors or electronic components.
Each application leverages the unique chemical properties of 2-Methyl-1-(4-pentylphenyl)propan-1-one , demonstrating its versatility in scientific research. While this analysis is based on the compound’s chemical structure and known properties, specific studies and experiments would provide further insights into its potential uses .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-13-8-10-14(11-9-13)15(16)12(2)3/h8-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUWJRNEYNBPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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